molecular formula C9H7NO2 B575561 5-Vinylbenzo[d]isoxazol-3(2H)-one CAS No. 162035-84-9

5-Vinylbenzo[d]isoxazol-3(2H)-one

Cat. No.: B575561
CAS No.: 162035-84-9
M. Wt: 161.16
InChI Key: HOTOBLXKOVSUGH-UHFFFAOYSA-N
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Description

5-Vinylbenzo[d]isoxazol-3(2H)-one is a heterocyclic compound featuring a benzo[d]isoxazol-3(2H)-one core substituted with a vinyl group at the 5-position. This compound (CAS: 162035-84-9) is commercially available at 97% purity, often stabilized with a mix of TBC (tert-butylcatechol) to prevent polymerization of the vinyl group .

Properties

CAS No.

162035-84-9

Molecular Formula

C9H7NO2

Molecular Weight

161.16

IUPAC Name

5-ethenyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H7NO2/c1-2-6-3-4-8-7(5-6)9(11)10-12-8/h2-5H,1H2,(H,10,11)

InChI Key

HOTOBLXKOVSUGH-UHFFFAOYSA-N

SMILES

C=CC1=CC2=C(C=C1)ONC2=O

Synonyms

1,2-Benzisoxazol-3(2H)-one,5-ethenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key derivatives of benzo[d]isoxazol-3(2H)-one differ in substituent type, position, and bioactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent (Position) Key Properties/Activities References
5-Vinylbenzo[d]isoxazol-3(2H)-one C₉H₇NO₂ 161.16 Vinyl (C5) Stabilized with TBC; potential intermediate for polymerization or functionalization
5-Methylbenzo[d]isoxazol-3(2H)-one C₈H₇NO₂ 149.15 Methyl (C5) Solubility: Requires DMSO for stock solutions; storage at RT, moisture-sensitive
5-Bromobenzo[d]isoxazol-3(2H)-one C₇H₄BrNO₂ 214.02 Bromo (C5) Predicted collision cross-section (CCS): 135.2 Ų (M+H⁺); GHS hazards: H302, H315
6-Hydroxybenzo[d]isoxazol-3(2H)-one C₇H₅NO₃ 151.12 Hydroxy (C6) Storage: Dry, RT; hazards include skin/eye irritation (H315, H319)
2-Allylbenzo[d]isoxazol-3(2H)-one C₁₀H₉NO₂ 175.19 Allyl (C2) Anticancer activity: IC₅₀ = 12–18 µM against HT-29 colon cancer cells; antioxidant efficacy

Physicochemical Properties

  • Solubility : 5-Methyl derivatives require DMSO for dissolution, while hydroxy derivatives may exhibit improved aqueous solubility due to polar substituents .
  • Stability : The vinyl derivative’s TBC stabilization contrasts with the moisture sensitivity of methyl and bromo analogs .

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